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(1-Cyclopentylpiperidin-4-

yl)methanol

CAS No.: 953026-60-3

Cat. No.: B1491593

Get Quote

Executive Summary
Chromodomain Helicase DNA-binding protein 1 (CHD1) has emerged as a critical synthetic

lethal target in PTEN-deficient prostate cancer.[1][2] While CHD1 is essential for chromatin

remodeling and DNA repair (specifically homologous recombination), its depletion in PTEN-null

cells leads to the accumulation of catastrophic genomic instability and cell death.

This guide details the synthetic strategy for developing CHD1 inhibitors incorporating piperidine

scaffolds. While the core pharmacophore of CHD1 inhibitors often targets the ATP-binding cleft

or the tandem chromodomains (e.g., UNC10142), the piperidine moiety is frequently employed

as a "privileged structure" to optimize pharmacokinetic (PK) properties, specifically solubility

and basicity, allowing for improved interaction with solvent-exposed residues near the binding

pocket.
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The Biological Target: CHD1 in PTEN-Deficient Contexts
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CHD1 recognizes H3K4me3 marks and facilitates nucleosome sliding.[2] In PTEN-deficient

cancers, the loss of CHD1 impairs the recruitment of CtIP to double-strand breaks, halting

homologous recombination repair. This creates a dependency on CHD1 for survival, making it

an ideal candidate for targeted inhibition.

The Role of the Piperidine Scaffold
In the context of chromatin remodelers, hydrophobic cores (often biaryl or heterocyclic

systems) bind deep within the ATPase or chromodomain pockets. However, these cores suffer

from poor aqueous solubility.

Solubility: The secondary amine of the piperidine ring (pKa ~11) is protonated at

physiological pH, enhancing solubility.

Vector Exploration: The piperidine ring serves as a rigid linker, allowing functional groups to

extend out of the catalytic pocket to interact with rim residues (e.g., Asp or Glu), improving

selectivity.

Mechanism of Action Diagram
The following diagram illustrates the synthetic lethality mechanism and the inhibitor's

intervention point.
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Caption: Synthetic lethality pathway showing CHD1 inhibition triggering cell death specifically in

PTEN-deficient backgrounds.[2]

Chemical Synthesis Protocol
This protocol describes the synthesis of a representative Biaryl-Piperidine CHD1 Inhibitor. The

strategy employs a modular convergent synthesis: constructing the aromatic core

(pharmacophore) and coupling it to a functionalized piperidine tail.

Retrosynthetic Analysis
Target Molecule: 4-(Piperidin-1-yl)-N-(biaryl)benzamide derivative.

Disconnection: Amide coupling (Linker) and Buchwald-Hartwig Amination (Piperidine

attachment).
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Key Intermediates: 4-Bromo-benzoic acid derivatives and substituted piperidines.

Materials & Reagents[3]
Core Scaffold: 4-bromo-2-fluorobenzoic acid (CAS: 112704-79-7)

Piperidine Module: 4-amino-1-Boc-piperidine (CAS: 87120-72-7) or 3-substituted analogs for

SAR.

Catalysts: Pd(OAc)2, XPhos, HATU (coupling agent).

Solvents: DMF (anhydrous), 1,4-Dioxane, DCM.

Step-by-Step Synthesis Workflow
Step 1: Installation of the Piperidine Tail (Buchwald-Hartwig
Coupling)
This step attaches the piperidine solubilizing group to the halogenated aromatic core.

Reaction Setup: In a flame-dried Schlenk flask, charge 4-bromo-2-fluorobenzoic acid ester

(1.0 eq), 1-Boc-piperazine or substituted piperidine (1.2 eq), Cs2CO3 (2.0 eq).

Catalyst Addition: Add Pd(OAc)2 (5 mol%) and XPhos (10 mol%).

Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration). Degas with N2 for 10 min.

Reflux: Heat to 100°C for 12 hours under N2 atmosphere.

Workup: Cool to RT, filter through Celite, concentrate in vacuo. Purify via flash

chromatography (Hexane/EtOAc).

Checkpoint: Verify product via LC-MS (Expected M+H shift).

Step 2: Hydrolysis of the Ester
Dissolve intermediate from Step 1 in THF/MeOH/H2O (3:1:1).

Add LiOH (3.0 eq) and stir at RT for 4 hours.
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Acidify to pH 4 with 1M HCl to precipitate the free acid. Filter and dry.

Step 3: Core Assembly (Amide Coupling)
This step links the piperidine-bearing fragment to the DNA-binding biaryl amine (the specificity

element).

Activation: Dissolve the acid from Step 2 (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq)

and HATU (1.1 eq). Stir for 15 min to form the active ester.

Coupling: Add the biaryl amine (e.g., 4-aminobiphenyl derivative) (1.0 eq).

Reaction: Stir at RT for 16 hours.

Workup: Dilute with EtOAc, wash with NaHCO3 (sat), Brine, and Water. Dry over Na2SO4.

Step 4: Deprotection and Salt Formation
Dissolve the Boc-protected intermediate in DCM.

Add TFA (20% v/v) dropwise at 0°C. Stir at RT for 2 hours.

Isolation: Concentrate under reduced pressure. Redissolve in minimal MeOH and add 2M

HCl in ether to generate the hydrochloride salt (improves stability and solubility).
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Caption: Modular synthetic route for piperidine-functionalized CHD1 inhibitors.
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Analytical Validation & QC
All synthesized compounds must undergo the following validation steps before biological

testing.

Parameter Method Acceptance Criteria

Identity 1H-NMR (500 MHz, DMSO-d6)

Integration matches proton

count; Piperidine peaks ~1.5-

3.5 ppm.

Purity
HPLC (C18 column, ACN/H2O

gradient)

> 95% Area Under Curve

(AUC).

Mass HRMS (ESI+) Mass error < 5 ppm.

Solubility
Kinetic Solubility Assay (PBS

pH 7.4)

> 50 µM (Critical for cellular

assays).

Biological Evaluation Protocols
TR-FRET Binding Assay (Target Engagement)
To verify the inhibitor binds to the CHD1 chromodomains or ATPase pocket.

Reagents: Recombinant CHD1 (residues 268-445), Biotinylated H3K4me3 peptide,

Europium-labeled Streptavidin, APC-labeled anti-CHD1 antibody.

Protocol:

Incubate CHD1 (10 nM) with varying concentrations of the synthesized inhibitor for 30 min.

Add Biotin-H3K4me3 (50 nM) and detection reagents.

Measure TR-FRET signal (Ex 337 nm, Em 665/620 nm).

Data Analysis: Calculate IC50 based on signal displacement.

Cell Viability in PTEN-Isogenic Lines
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Cell Lines: PC3 (PTEN-null) vs. DU145 (PTEN-wt) or isogenic CRISPR-engineered pairs.

Method:

Seed cells at 2,000 cells/well in 96-well plates.

Treat with inhibitor (0.1 - 50 µM) for 72-96 hours.

Assess viability using CellTiter-Glo (ATP quantification).

Success Metric: Selective cytotoxicity in PTEN-null cells (Selectivity Index > 10).
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Disclaimer: This protocol is for research purposes only. All chemical synthesis should be

performed in a fume hood with appropriate PPE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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